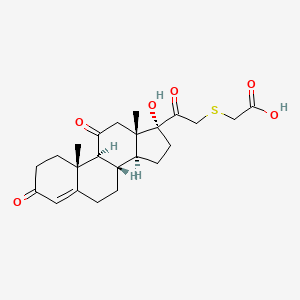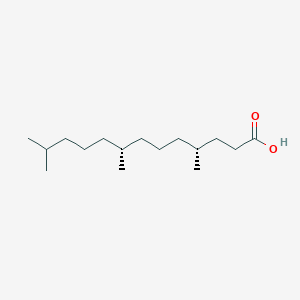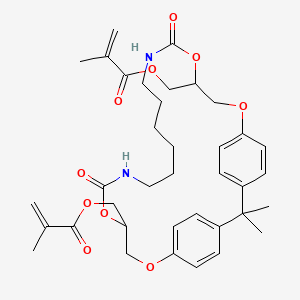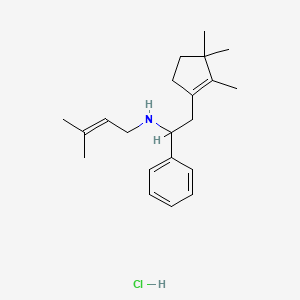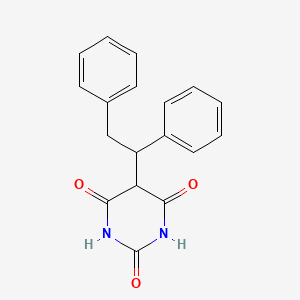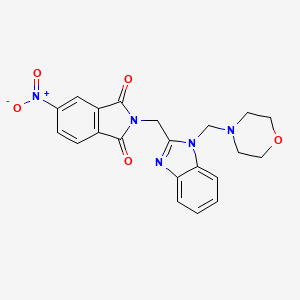
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound with a unique structure that combines the properties of isoindole, benzimidazole, and morpholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole-1,3-dione core, followed by the introduction of the benzimidazole and morpholine moieties. The nitro group is then added through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Isoindole-1,3,5(2H,4H)-trione, tetrahydro-2-(4-morpholinylmethyl)-
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is unique due to its combination of isoindole, benzimidazole, and morpholine structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
115398-84-0 |
|---|---|
Molekularformel |
C21H19N5O5 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
2-[[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19N5O5/c27-20-15-6-5-14(26(29)30)11-16(15)21(28)24(20)12-19-22-17-3-1-2-4-18(17)25(19)13-23-7-9-31-10-8-23/h1-6,11H,7-10,12-13H2 |
InChI-Schlüssel |
FOAMWBBCWPNIPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


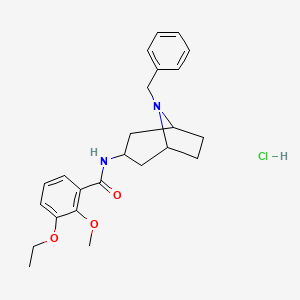
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
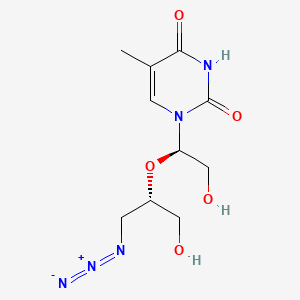
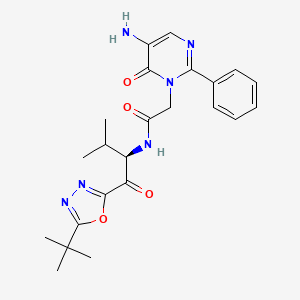
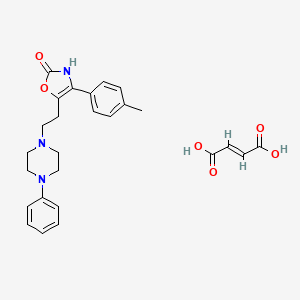
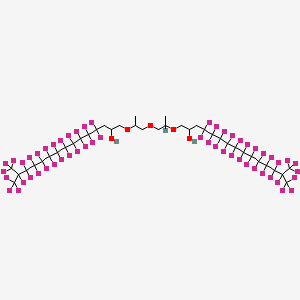
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
